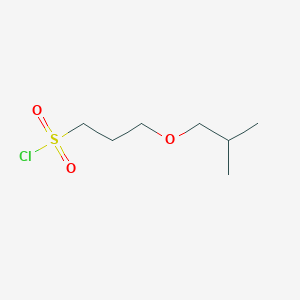
3-Isobutoxypropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isobutoxypropane-1-sulfonyl chloride: is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom. The compound is used in various chemical reactions and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxypropane-1-sulfonyl chloride typically involves the reaction of 3-Isobutoxypropane-1-sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction can be represented as follows:
3-Isobutoxypropane-1-sulfonic acid+SOCl2→3-Isobutoxypropane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microchannel reactors has been explored to enhance the efficiency of the chlorination process .
化学反応の分析
Types of Reactions: 3-Isobutoxypropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonic acid using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia (NH₃), primary and secondary amines, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) at room temperature.
Reduction: Reducing agents like LiAlH₄ are used in anhydrous ether solvents under inert atmosphere conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
科学的研究の応用
Chemistry: 3-Isobutoxypropane-1-sulfonyl chloride is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds. It is also employed in the synthesis of sulfonamide-based drugs and agrochemicals.
Biology: In biological research, the compound is used to modify biomolecules such as proteins and peptides by introducing sulfonyl groups, which can alter their properties and functions.
Medicine: The compound has applications in medicinal chemistry for the development of pharmaceuticals, particularly those targeting enzymes and receptors that interact with sulfonyl groups.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymer additives.
作用機序
The mechanism of action of 3-Isobutoxypropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The compound acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is utilized in various chemical transformations, including the formation of sulfonamides and sulfonate esters. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
- 3-Chloropropane-1-sulfonyl chloride
- 3-Chloropropanesulfonyl chloride
- 1-Propanesulfonyl chloride
Comparison: 3-Isobutoxypropane-1-sulfonyl chloride is unique due to the presence of the isobutoxy group, which can influence its reactivity and solubility compared to other sulfonyl chlorides. The isobutoxy group can provide steric hindrance, affecting the compound’s interactions with nucleophiles and potentially leading to different reaction outcomes.
特性
分子式 |
C7H15ClO3S |
|---|---|
分子量 |
214.71 g/mol |
IUPAC名 |
3-(2-methylpropoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO3S/c1-7(2)6-11-4-3-5-12(8,9)10/h7H,3-6H2,1-2H3 |
InChIキー |
FGTUUXLXWTVQKK-UHFFFAOYSA-N |
正規SMILES |
CC(C)COCCCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}aceticacid](/img/structure/B13535516.png)

![1-[(3-Methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride](/img/structure/B13535526.png)
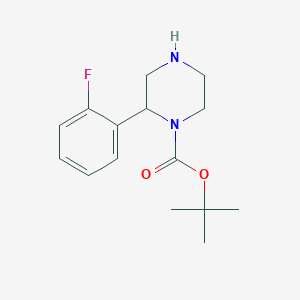
![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13535533.png)
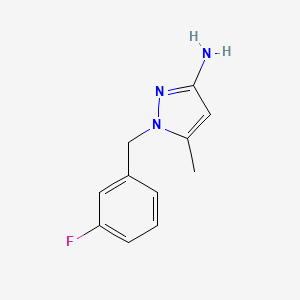
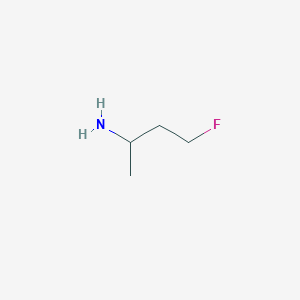


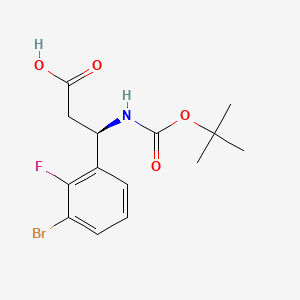
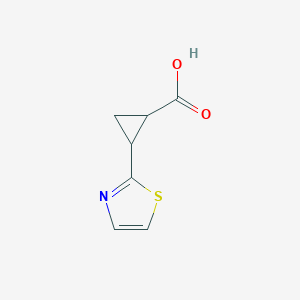
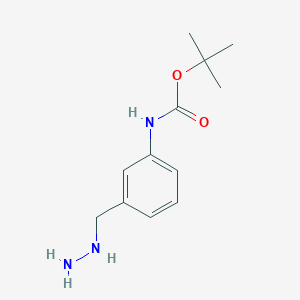
![2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide](/img/structure/B13535573.png)

